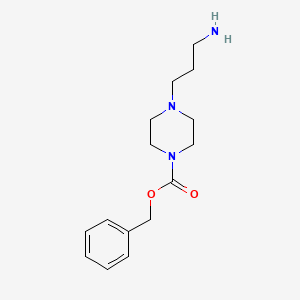

Benzyl 4-(3-aminopropyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 4-(3-aminopropyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c16-7-4-8-17-9-11-18(12-10-17)15(19)20-13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRXWVARIROIGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80703860 | |

| Record name | Benzyl 4-(3-aminopropyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117009-98-0 | |

| Record name | Phenylmethyl 4-(3-aminopropyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117009-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 4-(3-aminopropyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

Piperazine reacts with benzyl chloroformate under controlled stoichiometry to yield 1-benzyloxycarbonylpiperazine. A patent details this step using toluene as the solvent, sodium bicarbonate as the base, and room-temperature stirring (20–40°C). Excess benzyl chloroformate is avoided to prevent bis-carbamate formation.

Table 1: Mono-Protection Optimization

Alkylation of 1-Benzyloxycarbonylpiperazine

Boc-Protected 3-Aminopropyl Chain Introduction

The free amine of 1-benzyloxycarbonylpiperazine undergoes alkylation with tert-butyl (3-bromopropyl)carbamate (boc-protected alkylating agent). A ChemRxiv study employs cesium carbonate in acetone at reflux (60°C) for 16–24 hours, achieving 65–75% yields.

Mechanistic Insight : The reaction proceeds via an SN2 mechanism, with the boc group preventing unwanted side reactions at the primary amine.

Alternative Azide Reduction Pathway

A PMC article suggests using 3-azidopropyl bromide for alkylation, followed by palladium-on-carbon (Pd/C) -catalyzed hydrogenation (72 psi H₂, toluene, 12–16 hours). This method avoids boc protection but requires handling hazardous azides.

Table 2: Alkylation Methods Comparison

| Method | Reagent | Solvent | Catalyst | Yield (%) | Source |

|---|---|---|---|---|---|

| Boc Protection | tert-butyl (3-Br-propyl)carbamate | Acetone | None | 70 | |

| Azide Reduction | 3-Azidopropyl bromide | Toluene | Pd/C | 68 |

Deprotection of the 3-Aminopropyl Group

Acidic Deprotection of Boc Groups

Treatment with 4 M HCl in 1,4-dioxane at room temperature cleaves the boc group, yielding the primary amine. The ChemRxiv protocol reports >95% deprotection efficiency within 1 hour.

Hydrogenolytic Azide Reduction

For the azide route, hydrogenation with Pd/C in toluene (72 psi H₂, 12–16 hours) reduces the azide to an amine. Filtration through celite removes the catalyst, and subsequent washes with toluene isolate the product.

Final Product Isolation and Characterization

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Key characterization data includes:

-

¹H NMR (CDCl₃): δ 7.35–7.28 (m, 5H, benzyl), 5.12 (s, 2H, OCH₂Ph), 3.45–2.70 (m, 12H, piperazine and propyl).

Scalability and Industrial Adaptations

Solvent Recycling

The patent highlights toluene recovery via distillation under reduced pressure (40°C, 250–350 mL evaporated per batch), reducing costs.

Catalytic Efficiency

Pd/C reuse (up to 3 cycles) maintains 90% hydrogenation efficiency, as demonstrated in azide reductions.

Challenges and Mitigation Strategies

Regioselectivity in Piperazine Functionalization

Using 1.05 equivalents of benzyl chloroformate ensures mono-protection, while excess reagent leads to bis-carbamate byproducts.

Side Reactions During Alkylation

Low temperatures (0–5°C) and anhydrous conditions minimize elimination or over-alkylation.

Emerging Methodologies

Transition-Metal Catalyzed C–N Bond Formation

A review discusses gold(I)-catalyzed hydroamination for alkylamine synthesis, though applicability to piperazine systems remains unexplored.

Flow Chemistry Approaches

Continuous-flow systems could enhance safety in azide handling and hydrogenation steps, yet no literature directly addresses this compound.

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-(3-aminopropyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Amine derivatives.

Substitution: Compounds with different functional groups replacing the benzyl group.

Scientific Research Applications

Chemistry

In chemistry, Benzyl 4-(3-aminopropyl)piperazine-1-carboxylate is utilized as an intermediate for synthesizing various pharmaceuticals and bioactive compounds. It serves as a building block for creating more complex organic molecules, particularly those containing piperazine structures.

Biology

The compound has been studied for its interactions with biological targets, particularly in the context of drug development. Research indicates that derivatives of piperazine can inhibit enzymes such as acetylcholinesterase, which is crucial for enhancing cholinergic neurotransmission—an important mechanism in treating neurodegenerative diseases like Alzheimer’s . Additionally, studies have explored its potential as a CXCR4 antagonist, which is relevant in cancer therapy and HIV treatment .

Medicine

This compound is being investigated for its therapeutic effects on various medical conditions. Its ability to modulate neurotransmitter activity makes it a candidate for treating neurological disorders. Moreover, it has shown promise in reducing retinal vascular leakage in diabetic models, indicating potential applications in ophthalmology .

Industrial Applications

In the industrial sector, this compound is valued for its versatility in producing pharmaceuticals and specialty chemicals. Its reactivity allows it to be used in various chemical processes, making it an essential intermediate in the synthesis of agrochemicals and polymers .

Case Studies

Mechanism of Action

The mechanism of action of Benzyl 4-(3-aminopropyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to affect the serotonin reuptake transporter, increasing serotonin concentrations in the extracellular fluids and thereby enhancing the activation of serotonin receptors. This mechanism is similar to that of amphetamine-like substances .

Comparison with Similar Compounds

Substituent Variations in Piperazine Derivatives

The following table highlights key differences between benzyl 4-(3-aminopropyl)piperazine-1-carboxylate and analogous compounds:

*Calculated based on molecular formulas.

Structural and Functional Differences

Benzyl vs. tert-Butyl Carbamates: The benzyl group (this compound) is stable under basic conditions but cleavable via hydrogenolysis, making it suitable for temporary protection . The tert-butyl group (tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate) is resistant to nucleophilic attack and removed under acidic conditions, often used in solid-phase peptide synthesis .

Aminopropyl vs. Hydroxypropyl Side Chains: The 3-aminopropyl group enhances reactivity in amide bond formation and polymer crosslinking (e.g., in poly(β-amino ester)s) . The 3-hydroxypropyl variant (Benzyl 4-(3-hydroxypropyl)piperazine-1-carboxylate) increases hydrophilicity, improving solubility in aqueous media .

Aminoethyl vs. Aminopropyl Chains: Shorter 2-aminoethyl chains (Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate) reduce steric hindrance, favoring reactions with small electrophiles .

Key Physicochemical Data

- NMR: Expected δ ~1.6–2.0 ppm (m, CH2 in aminopropyl), δ ~3.4–4.2 ppm (piperazine protons), δ ~5.1 ppm (benzyl CH2) .

- Optical activity : Unlike enantiomerically enriched analogs (e.g., 3o with [α]D28 = +19.4), the target compound may lack chirality unless synthesized with stereocontrol .

- Solubility : The primary amine enhances water solubility compared to hydrophobic analogs like Benzyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate .

Biological Activity

Benzyl 4-(3-aminopropyl)piperazine-1-carboxylate is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the existing literature on its biological activity, including its pharmacological properties, mechanisms of action, and related case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 277.36 g/mol. Its structure features a piperazine ring substituted with a benzyl group and an aminopropyl chain, which contribute to its biological activity.

Research indicates that this compound may interact with various biological targets, including receptors involved in neurotransmission and cell signaling pathways. The piperazine moiety is known for its ability to modulate neurotransmitter systems, particularly those involving serotonin and dopamine.

Receptor Interaction

- CXCR4 Inhibition : A study highlighted the compound's ability to inhibit the CXCR4 receptor, which is implicated in cancer metastasis and HIV infection. The IC50 values for related compounds suggest that modifications in the side chain can enhance or reduce this activity .

- CYP450 Interaction : The compound's interaction with cytochrome P450 enzymes is critical for understanding its metabolic profile. Variations in the structure can lead to significant differences in CYP450 2D6 activity, impacting drug metabolism and potential drug-drug interactions .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related analogs:

| Compound | Biological Activity | IC50 (μM) |

|---|---|---|

| This compound | CXCR4 Inhibition | Not specified |

| Related Compound 40 | CXCR4 Inhibition | 5 |

| Compound with 4-methylpiperidine substitution | CXCR4 Inhibition | 3 |

| Compound with butylamine side chain | Reduced CXCR4 Activity | >30 |

| Compound with propyl piperazine side chain | Best overall properties | Not specified |

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. One study reported significant apoptosis induction in human breast cancer cells, suggesting potential as an anticancer agent.

In Vivo Studies

Animal model studies have shown that compounds similar to this compound can reduce tumor growth and metastasis when administered in combination with standard chemotherapy agents. These findings underscore the importance of further research into its therapeutic applications.

Q & A

Q. Advanced

- Thermal stability : Stable at room temperature but degrades above 100°C; DSC/TGA analysis is recommended for precise thresholds .

- pH sensitivity : The benzyl carboxylate group is susceptible to hydrolysis under strong acidic/basic conditions (pH <2 or >10) .

- Light sensitivity : UV-Vis studies suggest photodegradation risks; amber vials are advised for long-term storage .

What analytical challenges arise in quantifying this compound in complex matrices?

Q. Advanced

- Matrix interference : Biological samples (e.g., plasma) require SPE or LLE for clean-up prior to LC-MS/MS analysis .

- Detection limits : Optimize ESI parameters (e.g., capillary voltage, desolvation temperature) to enhance sensitivity for low-abundance targets .

- Chiral resolution : Use chiral columns (e.g., Chiralpak IA) to separate enantiomers in pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.